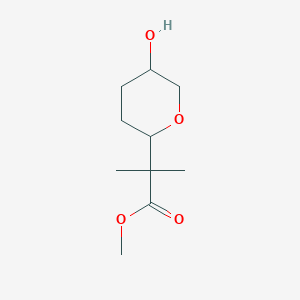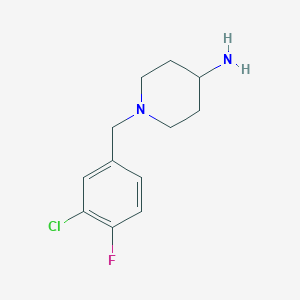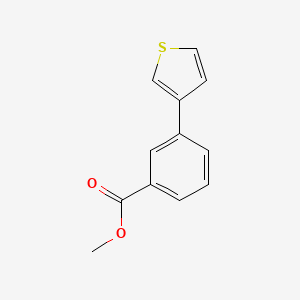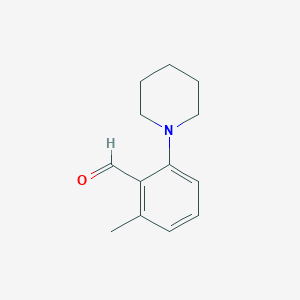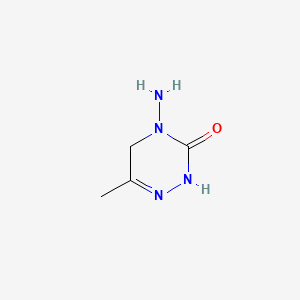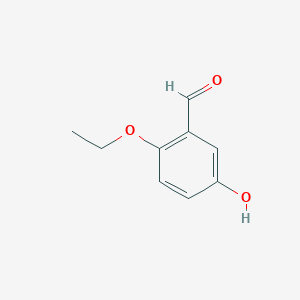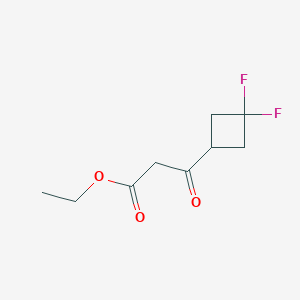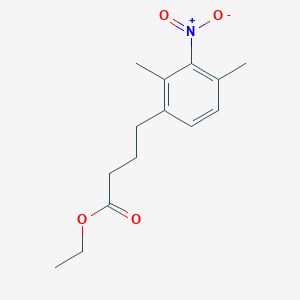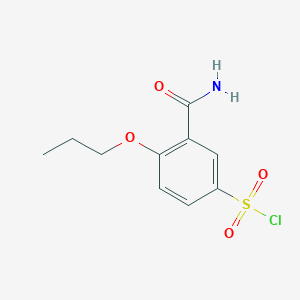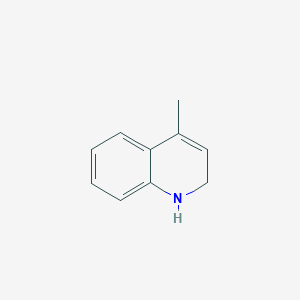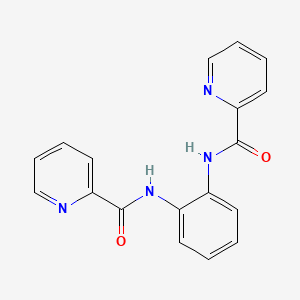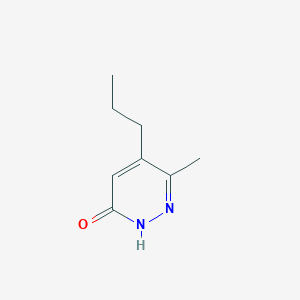
N-(((1H-Purin-6-yl)thio)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(((1H-Purin-6-yl)thio)methyl)benzamide is a chemical compound with the molecular formula C13H11N5OS. It is known for its unique structure, which combines a purine moiety with a benzamide group through a sulfanyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(((1H-Purin-6-yl)thio)methyl)benzamide typically involves the reaction of 6-mercaptopurine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve additional steps such as distillation and solvent extraction to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-(((1H-Purin-6-yl)thio)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various benzamide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(((1H-Purin-6-yl)thio)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of N-(((1H-Purin-6-yl)thio)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation in certain conditions .
Comparaison Avec Des Composés Similaires
N-(((1H-Purin-6-yl)thio)methyl)benzamide can be compared with other similar compounds, such as:
Azathioprine: A widely used immunosuppressive drug with a similar purine structure.
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Thioguanine: Another purine analog with anti-cancer properties.
The uniqueness of this compound lies in its specific sulfanyl linkage and benzamide group, which confer distinct chemical and biological properties compared to these similar compounds .
Propriétés
Numéro CAS |
80693-21-6 |
|---|---|
Formule moléculaire |
C13H11N5OS |
Poids moléculaire |
285.33 g/mol |
Nom IUPAC |
N-(7H-purin-6-ylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C13H11N5OS/c19-12(9-4-2-1-3-5-9)18-8-20-13-10-11(15-6-14-10)16-7-17-13/h1-7H,8H2,(H,18,19)(H,14,15,16,17) |
Clé InChI |
LUAQVBIWUIAIRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCSC2=NC=NC3=C2NC=N3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
